molecular formula C9H8N2O B11044167 N-[(Pyridin-2-YL)methyl]prop-2-ynamide

N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Numéro de catalogue: B11044167
Poids moléculaire: 160.17 g/mol
Clé InChI: PWVQIUSHFGMABF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is a chemical compound featuring a propiolamide moiety linked to a pyridin-2-ylmethyl group. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol , this molecule is a solid research chemical. The structure incorporates a terminal alkyne function, making it a versatile intermediate for various synthetic transformations, particularly in metal-catalyzed coupling reactions, which are foundational in medicinal chemistry and materials science . Research Applications and Value: The primary research value of N-[(Pyridin-2-YL)methyl]prop-2-ynamide lies in its role as a key synthetic building block . Compounds with similar N-(heterocyclic methyl)prop-2-ynamide scaffolds are of significant interest in developing potential pharmacologically active molecules. The pyridine ring acts as a coordinating ligand, suggesting potential for this compound to be used in the synthesis of metal-organic complexes or catalysts . Its structural features make it a candidate for creating libraries of novel molecules for high-throughput screening in drug discovery programs. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product is strictly intended for laboratory research purposes and should be handled by qualified professionals only.

Propriétés

Formule moléculaire

C9H8N2O

Poids moléculaire

160.17 g/mol

Nom IUPAC

N-(pyridin-2-ylmethyl)prop-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h1,3-6H,7H2,(H,11,12)

Clé InChI

PWVQIUSHFGMABF-UHFFFAOYSA-N

SMILES canonique

C#CC(=O)NCC1=CC=CC=N1

Origine du produit

United States
Foundational & Exploratory

Solubility Profile of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in Organic Solvents: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing its synthesis, purification, formulation, and analytical development. This guide provides a comprehensive framework for understanding and determining the solubility profile of N-[(Pyridin-2-YL)methyl]prop-2-ynamide. While specific experimental data for this compound is not extensively published, this document outlines the theoretical principles for predicting its solubility behavior, presents a detailed, self-validating protocol for its experimental determination, and offers insights into data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this or structurally related compounds.

Introduction and Molecular Characterization

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is a molecule incorporating several key functional groups that dictate its physicochemical properties: a pyridine ring, a secondary amide linkage, and a terminal alkyne group.

  • Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and contributes significantly to the molecule's polarity.

  • Amide Linkage: A highly polar, planar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This group is a primary driver of intermolecular interactions.

  • Prop-2-ynamide Group: The terminal alkyne provides a region of non-polarity, though the triple bond itself has polarizable π-electrons.

A comprehensive understanding of its solubility is essential for various stages of pharmaceutical development, from selecting appropriate solvents for reaction and crystallization to developing formulations for preclinical and clinical studies.[1][2][3] This guide provides the necessary tools to either predict or experimentally determine this critical property with high scientific rigor.

Theoretical Framework for Solubility Prediction

Before embarking on experimental work, theoretical models can provide valuable, resource-efficient predictions of a compound's solubility behavior.

Fundamental Principle: "Like Dissolves Like"

Based on its structure, N-[(Pyridin-2-YL)methyl]prop-2-ynamide is anticipated to have significant polarity and hydrogen bonding capacity. Therefore, it is predicted to exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, polar aprotic solvents like DMSO). Conversely, its solubility is expected to be limited in non-polar, non-hydrogen bonding solvents like alkanes.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct solubility into three components.[4][5] The principle is that substances with similar HSP values are likely to be miscible.[6] The three parameters are:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

The total Hansen parameter is related by the equation: δt2​=δd2​+δp2​+δh2​ . For a solute to dissolve in a solvent, the "distance" (Ra) between their HSP coordinates in "Hansen Space" should be small, ideally falling within the solute's interaction radius (R0).[5][6] While the HSP for N-[(Pyridin-2-YL)methyl]prop-2-ynamide must be calculated using group-contribution methods via specialized software, the HSP of common solvents are well-established and provide a powerful tool for solvent screening.[4]

Table 1: Hansen Solubility Parameters for a Selection of Organic Solvents

SolventClassδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-HexaneNon-Polar14.90.00.0
TolueneNon-Polar Aromatic18.01.42.0
DichloromethaneApolar Aprotic17.07.37.1
AcetonePolar Aprotic15.510.47.0
AcetonitrilePolar Aprotic15.318.06.1
Ethyl AcetatePolar Aprotic15.85.37.2
IsopropanolPolar Protic15.86.116.4
EthanolPolar Protic15.88.819.4
MethanolPolar Protic14.712.322.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2

Data compiled from publicly available HSP resources.

COSMO-RS (COnductor-like Screening Model for Realistic Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, with high accuracy.[7][8][9] It calculates the chemical potential of a molecule on a segment-by-segment basis from its surface polarity distribution, making it a highly predictive tool without the need for extensive experimental data.[8][9][10] While computationally intensive, COSMO-RS can be invaluable for screening a wide range of solvents and providing deep thermodynamic insights, especially for novel compounds.[10][11]

Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the definitive method for establishing a compound's solubility. The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility due to its reliability and directness.[12][13]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure the measurement of true thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in selected organic solvents at a constant temperature (e.g., 25 °C or 37 °C).

Materials:

  • N-[(Pyridin-2-YL)methyl]prop-2-ynamide (solid, of known purity and solid form).

  • Selected organic solvents (high purity, e.g., HPLC grade).

  • Glass vials with PTFE-lined screw caps.

  • Orbital shaker or rotator within a temperature-controlled incubator.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility and low API binding).

  • Validated quantitative analytical method (e.g., HPLC-UV, LC-MS).

Step-by-Step Methodology:

  • Preparation: Add an amount of solid N-[(Pyridin-2-YL)methyl]prop-2-ynamide to a series of vials, ensuring it is in clear excess of its estimated solubility.

    • Causality: Using an excess of solid is fundamental to ensuring that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[13]

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C) and agitation speed. Allow the suspensions to equilibrate for a sufficient duration.

    • Trustworthiness: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the last two time points.[14]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.

    • Causality: This step is critical to separate the saturated supernatant from the excess solid without disturbing the equilibrium. Filtration is used as a secondary measure to remove any remaining particulates.[15]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a pre-conditioned, low-binding syringe filter into a clean vial.

  • Dilution: Promptly perform an accurate, gravimetric dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a fully validated, stability-indicating HPLC-UV or LC-MS method against a set of calibration standards.

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials. Analyze its solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Trustworthiness: This step is crucial to confirm that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, which would alter its solubility. The measured solubility must correspond to a defined solid state.[15]

Visualizing the Workflow

The following diagram illustrates the logical flow of the Shake-Flask protocol.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_validation 5. Self-Validation prep1 Add excess solid API to vials prep2 Add precise volume of organic solvent prep1->prep2 equil Agitate at constant T (e.g., 24-72 hours) prep2->equil equil_check Sample at multiple time points to confirm equilibrium equil->equil_check sep1 Settle suspension equil_check->sep1 sep2 Centrifuge to pellet solid sep1->sep2 sep3 Withdraw supernatant sep2->sep3 val1 Recover residual solid sep2->val1 Post-Experiment sep4 Filter (e.g., 0.22 µm) sep3->sep4 ana1 Accurate dilution of filtrate sep4->ana1 ana2 Quantify concentration via validated HPLC/LC-MS ana1->ana2 ana3 Calculate solubility (mg/mL, mol/L) ana2->ana3 val2 Analyze solid form (e.g., XRPD, DSC) val1->val2

Caption: Workflow for the Shake-Flask method for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled systematically to facilitate analysis and comparison.

Table 2: Template for Reporting Solubility Data of N-[(Pyridin-2-YL)methyl]prop-2-ynamide

SolventSolvent ClassDielectric Constant (@20°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., MethanolPolar Protic32.7Experimental ValueCalculated Valuee.g., Clear solution
e.g., AcetonePolar Aprotic20.7Experimental ValueCalculated Valuee.g., Clear solution
e.g., TolueneNon-Polar Aromatic2.38Experimental ValueCalculated Valuee.g., Low solubility
e.g., n-HexaneNon-Polar1.88Experimental ValueCalculated Valuee.g., Practically insoluble

Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. A high solubility in methanol and DMSO, for instance, would confirm the importance of the compound's hydrogen bonding capabilities. Plotting solubility against parameters like the dielectric constant or the Hansen parameters can reveal trends and provide a deeper understanding of the solute-solvent interactions governing the dissolution process. Any discrepancies between theoretical predictions and experimental results should be investigated, as they may point to specific interactions or phenomena not captured by the models.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Frontiers. (2024, October 30). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved from [Link]

  • Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • MDPI. (2025, August 23). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2020, March 3). M9: Biopharmaceutics Classification system-based Biowaivers. Retrieved from [Link]

  • Cedience. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

Sources

Synthesis pathways and precursors for N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathways and Precursors of N-[(Pyridin-2-yl)methyl]prop-2-ynamide

Executive Summary

N-[(Pyridin-2-yl)methyl]prop-2-ynamide (commonly referred to as N-(2-picolyl)propiolamide) is a highly versatile, bifunctional building block utilized extensively in modern synthetic chemistry and drug discovery. Structurally, it consists of a 2-picolyl directing group—capable of metal chelation and hydrogen bonding—coupled to a propiolamide moiety.

In contemporary medicinal chemistry, the propiolamide functional group is increasingly deployed as a highly reactive Michael acceptor (covalent warhead) designed to target non-catalytic cysteine residues in kinases and proteases[1],[2]. Alternatively, its terminal alkyne serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This whitepaper details the retrosynthetic logic, kinetic challenges, and optimized synthesis protocols required to produce this molecule with high purity and yield.

Structural Analysis & Retrosynthetic Disconnection

The synthesis of N-[(pyridin-2-yl)methyl]prop-2-ynamide relies on the formation of a single amide bond. Retrosynthetic disconnection of this C–N bond reveals two commercially available, low-molecular-weight precursors:

  • 2-Picolylamine (Pyridin-2-ylmethanamine): A nucleophilic primary amine.

  • Propiolic Acid (Prop-2-ynoic acid): An electron-deficient, terminal alkynyl carboxylic acid.

Retrosynthesis Target N-[(Pyridin-2-yl)methyl]prop-2-ynamide (Target Molecule) Precursors 2-Picolylamine + Propiolic Acid Target->Precursors C-N Disconnection Amine 2-Picolylamine (Nucleophile) Precursors->Amine Acid Propiolic Acid / Activated Derivative (Electrophile) Precursors->Acid

Retrosynthetic disconnection of N-[(pyridin-2-yl)methyl]prop-2-ynamide.

The Kinetic Challenge: Amidation vs. Amino-Yne Conjugate Addition

The synthesis of propiolamides is notoriously more challenging than standard aliphatic amide couplings. Propiolic acid derivatives are highly electron-deficient. When exposed to a nucleophilic amine like 2-picolylamine, a competing 1,4-conjugate addition (the "amino-yne" reaction) can occur at the acetylenic moiety, leading to polymerization or degradation[3],[4]. Therefore, the activation of the carboxylic acid must be rapid, and the reaction temperature must be strictly controlled to favor 1,2-addition (amidation) over 1,4-addition.

CompetingMechanisms Start Activated Propiolic Acid + 2-Picolylamine Amidation Pathway A: Amidation (Desired) Start->Amidation Fast Kinetics Low Temp (0 °C) Conjugate Pathway B: Conjugate Addition (Amino-Yne Side Reaction) Start->Conjugate Excess Amine High Temp Product N-[(Pyridin-2-yl)methyl]prop-2-ynamide Amidation->Product Byproduct 1,4-Addition Adduct (Polymerization/Degradation) Conjugate->Byproduct

Kinetic competition between desired amidation and amino-yne conjugate addition.

Synthesis Pathways and Mechanistic Causality

To navigate the kinetic challenges of propiolic acid, three distinct synthetic pathways can be employed. The choice of pathway depends on the scale of the reaction and the tolerance for coupling reagent byproducts.

Pathway A: Direct Amide Coupling (HATU/DIPEA)

Causality & Logic: Direct coupling using uronium-based reagents like HATU is the premier method for milligram-to-gram scale synthesis. HATU is preferred over EDC/HOBt because its rapid activation kinetics minimize the residence time of the free propiolate, drastically reducing the risk of base-catalyzed decarboxylation[5],[6]. The reaction must be initiated at 0 °C to suppress the aforementioned amino-yne conjugate addition.

Pathway B: Mixed Anhydride Method (Isobutyl Chloroformate)

Causality & Logic: For larger-scale syntheses where the cost and atom-economy of HATU are prohibitive, the mixed anhydride method is ideal. By treating propiolic acid with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15 °C, a highly reactive mixed anhydride is formed in situ. This intermediate is sufficiently electrophilic to react instantly with 2-picolylamine, off-gassing CO₂ and leaving easily removable isobutanol as the primary byproduct.

Pathway C: Acid Chloride Method

Causality & Logic: Propiolyl chloride is highly unstable and prone to explosive polymerization. If this route is chosen, the acid chloride must be generated in situ using oxalyl chloride and a catalytic amount of DMF at low temperatures, followed immediately by the addition of 2-picolylamine. While highly scalable, it requires rigorous anhydrous conditions and precise exotherm control.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the three primary synthetic pathways to assist in route selection:

Synthesis PathwayReagents / ConditionsTypical YieldScalabilityAtom EconomyPrimary Byproducts
A. Direct Coupling HATU, DIPEA, DCM, 0 °C to RT75–85%Low-MediumLowTetramethylurea, HOAt
B. Mixed Anhydride IBCF, NMM, THF, -15 °C to RT80–90%HighMediumIsobutanol, CO₂
C. Acid Chloride (COCl)₂, DMF (cat.), TEA, DCM60–70%HighHighTEA-HCl, CO, CO₂

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; visual and thermal cues are embedded to ensure the chemist can verify the success of intermediate steps.

Protocol 1: HATU-Mediated Synthesis (Pathway A)

Optimal for high-purity, small-scale generation (< 5 grams).

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve propiolic acid (1.0 equiv., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the solution to exactly 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add HATU (1.1 equiv., 11 mmol) in one portion. The suspension will begin to clarify.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv., 25 mmol). Validation Check: A slight yellowing of the solution indicates the formation of the activated HOAt-ester. Stir at 0 °C for 15 minutes.

  • Amine Addition: Dissolve 2-picolylamine (1.05 equiv., 10.5 mmol) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes to maintain the internal temperature below 5 °C.

  • Propagation & Workup: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-[(pyridin-2-yl)methyl]prop-2-ynamide.

Protocol 2: Mixed Anhydride Synthesis (Pathway B)

Optimal for cost-effective scale-up (> 10 grams).

  • Anhydride Formation: Dissolve propiolic acid (1.0 equiv., 50 mmol) in anhydrous Tetrahydrofuran (THF, 0.3 M). Add N-methylmorpholine (NMM, 1.2 equiv., 60 mmol). Cool the mixture to -15 °C using a dry ice/ethylene glycol bath.

  • IBCF Addition: Add isobutyl chloroformate (IBCF, 1.1 equiv., 55 mmol) dropwise over 15 minutes. Validation Check: A white precipitate (NMM-HCl salt) will immediately form, confirming the generation of the mixed anhydride. Stir for 30 minutes at -15 °C.

  • Amidation: Add 2-picolylamine (1.0 equiv., 50 mmol) dropwise. Validation Check: Effervescence (CO₂ gas evolution) will be observed as the amide bond forms.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Filter off the NMM-HCl salts. Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash sequentially with 1M HCl (briefly, to avoid pyridine protonation issues), saturated NaHCO₃, and brine. Dry and concentrate to yield the product.

Applications in Targeted Covalent Drug Development

N-[(Pyridin-2-yl)methyl]prop-2-ynamide is highly valued in the development of Targeted Covalent Inhibitors (TCIs). The propiolamide warhead is an exceptionally potent Michael acceptor. Compared to standard acrylamides, propiolamides exhibit a significantly higher reactivity toward cysteine residues ( kinact​/KI​ ~ 103−105M−1s−1 )[2].

Because of this heightened reactivity, the non-covalent binding moiety must be meticulously designed to prevent off-target toxicity[7]. In this molecule, the 2-picolyl group serves as a critical non-covalent anchor. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions in a metalloenzyme's active site, effectively increasing the local concentration of the propiolamide warhead near the target non-catalytic cysteine, driving the irreversible covalent bond formation.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of N-[(Pyridin-2-YL)methyl]prop-2-ynamide at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Framework for Comprehensive Assessment

Disclaimer: This document provides a general framework and proposed methodology for assessing the thermodynamic stability of N-[(Pyridin-2-YL)methyl]prop-2-ynamide at room temperature. The stability of this specific molecule has not been extensively reported in peer-reviewed literature. Therefore, the information and protocols presented herein are based on established scientific principles for stability testing of analogous chemical structures. The actual stability profile of N-[(Pyridin-2-YL)methyl]prop-2-ynamide must be determined through empirical investigation.

Introduction

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is a molecule of interest for researchers in drug discovery and development due to its unique structural features, which include a pyridine ring, a secondary amide linkage, and a terminal alkyne (propargyl group). The thermodynamic stability of such a compound at ambient conditions is a critical determinant of its viability as a potential therapeutic agent, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the thermodynamic stability of N-[(Pyridin-2-YL)methyl]prop-2-ynamide.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of thermodynamic stability, explore potential degradation pathways based on the molecule's constituent functional groups, and propose a detailed, multi-faceted experimental protocol for a thorough stability assessment.

Theoretical Framework: Understanding Thermodynamic Stability

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a drug substance to exist in its lowest energy state under a given set of conditions. A thermodynamically stable compound will resist spontaneous change into other chemical entities (degradation products). The principal factors influencing the stability of a solid-state organic molecule like N-[(Pyridin-2-YL)methyl]prop-2-ynamide at room temperature include its intrinsic molecular structure, crystalline form (polymorphism), and extrinsic environmental factors such as temperature, humidity, and light.

Instability can manifest as chemical degradation, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a comprehensive assessment of thermodynamic stability is a cornerstone of drug development, mandated by regulatory bodies worldwide.

Potential Degradation Pathways

The chemical architecture of N-[(Pyridin-2-YL)methyl]prop-2-ynamide suggests several potential degradation pathways that could compromise its stability. Understanding these potential routes of decay is crucial for designing a robust stability testing program and for developing analytical methods capable of detecting and quantifying any degradation products.

Amide Bond Hydrolysis

The secondary amide linkage is a common site of degradation in many pharmaceutical compounds.[1][2][3] Amide hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the C-N bond to form a carboxylic acid (prop-2-ynoic acid) and an amine (2-(aminomethyl)pyridine).[1][3] While this reaction is generally slow at neutral pH and room temperature, the presence of acidic or basic excipients in a formulation, or exposure to high humidity, could accelerate this process.

Pyridine Ring Degradation

The pyridine ring, while aromatic and generally stable, can be susceptible to degradation under certain conditions.

  • Oxidative Degradation: The nitrogen atom in the pyridine ring can be a site for oxidation, potentially leading to the formation of N-oxides. Ring-opening reactions can also occur, particularly in the presence of reactive oxygen species.[4]

  • Photodegradation: Pyridine and its derivatives can be susceptible to photochemical degradation upon exposure to UV light.[5][6][7][8] This can involve complex reaction pathways, including ring cleavage.[5][6]

Propargyl Group Reactivity

The terminal alkyne of the propargyl group is a reactive moiety.

  • Hydration: In aqueous environments, the triple bond can undergo hydration to form a ketone.[9]

  • Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.[9]

  • Thermal Decomposition: While generally stable at room temperature, propargyl-containing compounds can decompose at elevated temperatures.[9][10]

Proposed Experimental Framework for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of N-[(Pyridin-2-YL)methyl]prop-2-ynamide requires a multi-pronged approach, combining thermal analysis techniques with long-term and accelerated stability studies under controlled conditions.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Stability Studies (ICH Guidelines) cluster_3 Analysis of Stability Samples cluster_4 Data Evaluation & Stability Profile Purity Purity Assessment (HPLC, LC-MS) DSC Differential Scanning Calorimetry (DSC) Purity->DSC Structure Structural Confirmation (NMR, IR, MS) Structure->DSC Polymorph Polymorph Screening (DSC, XRD) Polymorph->DSC TGA Thermogravimetric Analysis (TGA) LongTerm Long-Term Stability (e.g., 25°C/60% RH) Accelerated Accelerated Stability (e.g., 40°C/75% RH) LongTerm->Accelerated Assay Assay of Parent Compound (HPLC) LongTerm->Assay Forced Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Accelerated->Forced Accelerated->Assay Forced->Assay Impurities Impurity Profiling (LC-MS) Assay->Impurities Physical Physical Characterization (Appearance, etc.) Impurities->Physical Evaluation Data Analysis and Interpretation Physical->Evaluation Profile Establishment of Stability Profile Evaluation->Profile

Caption: Proposed experimental workflow for the thermodynamic stability assessment of N-[(Pyridin-2-YL)methyl]prop-2-ynamide.

Initial Characterization

Before initiating stability studies, it is imperative to fully characterize the starting material. This includes:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to determine the purity of the initial batch of N-[(Pyridin-2-YL)methyl]prop-2-ynamide.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the chemical structure.

  • Polymorph Screening: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential to identify the crystalline form of the compound, as different polymorphs can exhibit different stabilities.

Thermal Analysis

Thermal analysis techniques provide rapid insights into the thermal stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][9][11] This technique can identify melting point, phase transitions, and decomposition events. A sharp endothermic peak corresponding to the melting point followed by an exothermic event would indicate decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1][12][13][14][15] This is useful for determining the temperature at which the compound begins to decompose and for quantifying the mass loss associated with decomposition.

Stability Studies Following ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[2][16][17][18] A comprehensive stability program for N-[(Pyridin-2-YL)methyl]prop-2-ynamide should include long-term, accelerated, and forced degradation studies.

  • Long-Term Stability Study: The drug substance should be stored under controlled conditions, typically 25°C ± 2°C / 60% RH ± 5% RH, for a period of at least 12 months.[19]

  • Accelerated Stability Study: To predict the long-term stability in a shorter timeframe, the compound should be stored at elevated temperature and humidity, for instance, 40°C ± 2°C / 75% RH ± 5% RH, for 6 months.[6][19][20]

  • Forced Degradation (Stress Testing): To identify potential degradation products and establish the intrinsic stability of the molecule, forced degradation studies should be conducted under more aggressive conditions.[21] This involves exposing the compound to:

    • Acidic and Basic Conditions: e.g., 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures.

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

    • Photolytic Conditions: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[17]

    • Thermal Stress: Exposure to temperatures significantly higher than those in the accelerated stability study (e.g., 60°C, 80°C).

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of N-[(Pyridin-2-YL)methyl]prop-2-ynamide into an aluminum DSC pan.

  • Instrument Parameters:

    • Temperature Range: 25°C to 400°C (or until complete decomposition).

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature of melting and any subsequent exothermic or endothermic events.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of N-[(Pyridin-2-YL)methyl]prop-2-ynamide into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Range: 25°C to 600°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature of mass loss and the percentage of mass lost at different temperature intervals.

Long-Term and Accelerated Stability Study Protocol
  • Sample Preparation: Place a sufficient quantity of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in sealed, inert containers (e.g., amber glass vials).

  • Storage Conditions: Place the samples in calibrated stability chambers maintained at the specified temperature and humidity conditions.

  • Time Points: For long-term studies, pull samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, pull samples at 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of N-[(Pyridin-2-YL)methyl]prop-2-ynamide remaining using a validated stability-indicating HPLC method.

    • Impurity Profiling: Identify and quantify any degradation products using LC-MS.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Thermal Analysis Data

ParameterResult
DSC
Melting Point (Onset)TBD
Decomposition (Onset)TBD
TGA
Onset of Mass LossTBD
% Mass Loss at 300°CTBD

Table 2: Long-Term Stability Data (25°C/60% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0White Powder100.0< 0.1
3TBDTBDTBD
6TBDTBDTBD
9TBDTBDTBD
12TBDTBDTBD

Table 3: Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0White Powder100.0< 0.1
1TBDTBDTBD
3TBDTBDTBD
6TBDTBDTBD

Conclusion

The thermodynamic stability of N-[(Pyridin-2-YL)methyl]prop-2-ynamide at room temperature is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical agent. The proposed framework in this guide, which combines thermal analysis with long-term, accelerated, and forced degradation studies, provides a robust and scientifically sound approach for a comprehensive stability assessment. The data generated from these studies will be instrumental in determining the intrinsic stability of the molecule, identifying potential degradation pathways, and establishing appropriate storage conditions and shelf-life. Adherence to a systematic and rigorous evaluation as outlined here will ensure a thorough understanding of the stability profile of N-[(Pyridin-2-YL)methyl]prop-2-ynamide, a crucial step in its journey from a promising molecule to a potential therapeutic.

References

  • Corey, E. J., & Haefele, L. F. (1959). Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides. Journal of the American Chemical Society, 81(9), 2225–2226.
  • Li, X., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(23), e01483-21.
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Methodological & Application

Protocol for Enhanced Click Chemistry: Leveraging the Intramolecular Catalysis of N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a robust method for covalently linking molecules in various scientific disciplines.[1] This application note presents a detailed protocol for the use of N-[(Pyridin-2-YL)methyl]prop-2-ynamide, a terminal alkyne specifically designed to enhance CuAAC reaction kinetics. The intrinsic chelating properties of the pyridyl-methyl-amide moiety are discussed as a mechanism for intramolecular catalytic assistance, potentially reducing the reliance on high concentrations of copper or external ligands and thereby improving biocompatibility. We provide optimized protocols for both small molecule synthesis and bioconjugation, complete with troubleshooting guidance and workflow visualizations to empower researchers in drug development and chemical biology.

Introduction: Beyond a Simple Alkyne

The CuAAC reaction's success lies in its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4]

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is not a passive participant in this reaction. Its design incorporates a terminal alkyne for the cycloaddition and a pyridyl-methyl-amide functional group. This structural feature is critical; the nitrogen atom of the pyridine ring, in concert with the adjacent amide, can act as a bidentate chelating agent for the copper(I) catalyst. This chelation is hypothesized to stabilize key catalytic intermediates, thereby accelerating the reaction rate.[5] Such "substrate-assisted catalysis" is a highly desirable feature, particularly in bioconjugation, where minimizing exposure to potentially cytotoxic copper catalysts and reaction time is paramount.[6]

The Mechanistic Advantage: Chelation-Assisted Catalysis

The established mechanism for CuAAC involves the formation of a copper(I)-acetylide intermediate.[1] The rate of the overall reaction is highly dependent on the stability and reactivity of this species. In the case of N-[(Pyridin-2-YL)methyl]prop-2-ynamide, the proximate pyridine nitrogen can coordinate with the copper atom bound to the alkyne. This intramolecular coordination is believed to increase the electron density at the metal center and pre-organize the complex for the subsequent addition of the azide, leading to significant rate enhancement.[5] This effect is so pronounced that reactions may proceed efficiently even at low micromolar concentrations of copper, conditions under which conventional alkynes show little to no reactivity without specialized accelerating ligands.[5]

Caption: Proposed catalytic cycle for CuAAC using the chelating alkyne.

Core Protocol for Small Molecule Synthesis

This protocol is optimized for general organic synthesis applications where reactant concentrations are relatively high.

Materials and Reagents
  • N-[(Pyridin-2-YL)methyl]prop-2-ynamide

  • Azide coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: e.g., Dimethyl sulfoxide (DMSO), or a 1:1 mixture of tert-Butanol and water

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Standard purification supplies (TLC plates, column chromatography materials)

Reagent Stock Solutions
  • Alkyne Solution: Prepare a 100 mM solution of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in your chosen solvent.

  • Azide Solution: Prepare a 100 mM solution of the azide partner in the same solvent.

  • Copper Sulfate Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in deionized water. Crucially, this solution should be prepared fresh immediately before use , as ascorbate can oxidize in solution, reducing its efficacy.[6]

Step-by-Step Reaction Procedure
  • To a reaction vial, add the azide solution (e.g., 100 µL, 0.01 mmol, 1.0 eq).

  • Add the N-[(Pyridin-2-YL)methyl]prop-2-ynamide solution (e.g., 110 µL, 0.011 mmol, 1.1 eq).

  • Add the solvent to reach the desired final reaction concentration (typically 10-50 mM).

  • Add the CuSO₄ solution (e.g., 5 µL of 10 mM stock for 5 mol% final concentration).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM stock for 10 mol% final concentration). The order of addition is critical; the reductant should be added last.[3]

  • Stir the reaction at room temperature. Due to the accelerating nature of the alkyne, the reaction is often complete within 30-90 minutes.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers can then be washed, dried, and concentrated. Purify the crude product via flash column chromatography.

Typical Reaction Component Summary
ComponentRoleStock Conc.Molar Eq.Final Conc. (Example)
Azide SubstrateReactant100 mM1.010 mM
N-[(Pyridin-2-YL)methyl]prop-2-ynamideReactant (Chelating)100 mM1.0 - 1.211 mM
CuSO₄·5H₂OCatalyst Precursor10 mM0.01 - 0.0550 µM
Sodium AscorbateReducing Agent1 M0.05 - 0.10500 µM
Solvent (e.g., DMSO/H₂O)Reaction Medium--To volume

Protocol for Bioconjugation

When working with sensitive biomolecules like proteins or nucleic acids, the protocol must be adapted to maintain their structural and functional integrity. The primary goal is to minimize exposure to reactive oxygen species (ROS) that can be generated by copper catalysis.[7]

Additional Materials
  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and further accelerates the reaction.[3][6]

  • Buffer: Degassed, amine-free buffer such as phosphate-buffered saline (PBS) or HEPES, pH 7.2-7.8.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

Modified Step-by-Step Procedure
  • In a microcentrifuge tube, combine your azide-modified biomolecule in the reaction buffer. The final concentration of the biomolecule is typically in the low micromolar range (e.g., 10-50 µM).

  • Prepare a premix of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:Ligand is standard.[7] Incubate this premix for 2-3 minutes to allow for complex formation.

  • Add the N-[(Pyridin-2-YL)methyl]prop-2-ynamide from a stock solution to a final concentration of 5-10 fold molar excess over the biomolecule.

  • Add the CuSO₄:THPTA premix to the reaction tube. A final copper concentration of 50-250 µM is a good starting point.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Purification: Remove excess reagents and the copper catalyst by dialysis or size-exclusion chromatography.

Caption: General workflow for a bioconjugation experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive sodium ascorbate solution.2. Insufficient copper catalyst.3. Oxygen contamination oxidizing Cu(I).4. Poor solubility of reactants.1. Always prepare sodium ascorbate solution fresh. 2. Increase copper/ligand concentration (e.g., up to 5 mol% for small molecules, 500 µM for bioconjugation).3. Degas solvents/buffers before use.4. Add a co-solvent like DMSO or DMF (up to 20% v/v).
Biomolecule Degradation 1. Oxidative damage from ROS.2. High local concentration of copper.1. Ensure a sufficient excess of ligand (e.g., 5:1 THPTA:Cu).[7]2. Add a ROS scavenger like aminoguanidine.[7]3. Lower the reaction temperature or shorten the reaction time.
Multiple Products/Side Reactions 1. Reaction of ascorbate byproducts with the biomolecule.2. Non-specific binding of copper.1. Purify the product immediately after the reaction is complete.2. For proteins, consider blocking free cysteine residues if they are not the target of another modification.
Starting Material Remains 1. Reaction not run to completion.2. Incorrect stoichiometry.1. Increase reaction time or temperature (e.g., to 37°C).2. Confirm the concentration of stock solutions and ensure a slight excess of one reactant.

Conclusion

N-[(Pyridin-2-YL)methyl]prop-2-ynamide represents a significant advancement for researchers employing click chemistry. Its inherent ability to chelate and activate the copper catalyst streamlines the reaction, leading to faster conversions and potentially cleaner reaction profiles. By following the detailed protocols outlined in this guide, scientists can effectively harness the power of this enhanced alkyne for a wide array of applications, from the efficient synthesis of novel chemical entities to the precise and gentle modification of complex biological systems.

References

  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Mishra, A., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(9), 557-653. [Link]

  • Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(8), 1241. [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947-1960. [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo Repository. [Link]

  • Iacob, M., et al. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 21(1), 108. [Link]

  • Bock, V. D., et al. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(20), 4058-4067. [Link]

  • Lunn, A. M., et al. (2017). A multi-component CuAAC 'click' approach to an exo functionalised pyridyl-1,2,3-triazole macrocycle: Synthesis, characterisation, Cu(I) and Ag(I) complexes. Inorganica Chimica Acta, 466, 447-453. [Link]

  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]

  • Presolski, S. I., et al. (2011). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Current Opinion in Chemical Biology, 15(6), 782-791. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]

  • Organic Chemistry Data. (2017). Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. The Journal of Organic Chemistry, 82(3), 1439-1456. [Link]

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  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • MDPI. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines. Molecules, 28(8), 3409. [Link]

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Sources

Applications of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(Pyridin-2-YL)methyl]prop-2-ynamide (N-PMPA) is a highly versatile, bifunctional building block that has emerged as a critical tool in modern drug discovery. Structurally, it combines a prop-2-ynamide (propiolamide) warhead —a tunable Michael acceptor for covalent inhibition—with a pyridin-2-ylmethyl (2-picolyl) moiety , which serves as a privileged hinge-binding scaffold and a potent metal-directing group.

This application note synthesizes the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing N-PMPA in Targeted Covalent Inhibitors (TCIs), bioconjugation, and transition-metal-catalyzed functionalization.

N-PMPA as a Next-Generation Covalent Warhead

Mechanistic Rationale

Historically, acrylamides have dominated the landscape of targeted covalent inhibitors (e.g., osimertinib, afatinib)[1]. However, the field is rapidly shifting toward propynamides to address resistance mutations and tune electrophilicity[2]. Propynamides feature a linear alkyne geometry that alters the trajectory of nucleophilic attack by cysteine thiolates, often resulting in improved potency, selectivity, and unique pharmacological properties compared to their acrylamide counterparts[2].

When integrated into the N-PMPA scaffold, the pyridin-2-ylmethyl group acts as a critical non-covalent anchor. In kinase targeting (e.g., Nek2, BTK), the pyridine nitrogen serves as a hydrogen bond acceptor for backbone amides in the hinge region, orienting the propynamide warhead precisely toward non-catalytic cysteine residues (such as Cys22 in Nek2 or Cys481 in BTK)[3],[4]. This proximity-driven mechanism drastically lowers the activation energy required for the Michael addition.

G A N-PMPA (Propynamide Warhead) B Non-Covalent Docking (Pyridine-Hinge Binding) A->B D Proximity-Driven Michael Addition B->D C Target Protein (e.g., BTK, TEAD) C->B E Irreversible Covalent Adduct (Cysteine-Thiolate) D->E

Logical flow of targeted covalent inhibition by N-PMPA via proximity-driven Michael addition.

Quantitative Warhead Comparison

To rationally design TCIs, medicinal chemists must balance intrinsic reactivity with non-covalent affinity. Overly reactive warheads lead to off-target toxicity, while poorly reactive ones fail to engage the target. The table below summarizes the comparative reactivity of common warheads[5].

Warhead TypeTarget ResidueIntrinsic Reactivity ( kinact​/KI​ range)GSH Half-Life ( t1/2​ )Clinical/Preclinical Examples
Acrylamide CysteineModerate ( 102−104M−1s−1 )10 - 50 hoursOsimertinib, Afatinib[1]
Propynamide CysteineHigh/Tunable ( 103−105M−1s−1 )1 - 100 hoursAcalabrutinib, Tirabrutinib[2]
Chloroacetamide Cysteine / LysineVery High ( >105M−1s−1 )< 10 hoursTool compounds, PROTACs[5]

Protocol: Validation of Covalent Target Engagement via Intact Protein LC-MS

Causality & Self-Validation: To confirm that N-PMPA derivatives act via the proposed covalent mechanism, Intact Protein Mass Spectrometry is the gold standard. By incubating the recombinant protein with the inhibitor, a successful reaction will yield a mass shift exactly equal to the monoisotopic mass of the inhibitor. This self-validating system proves 1:1 stoichiometry and rules out non-specific aggregation or degradation[6].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., RhoA or TEAD4) to a final concentration of 2 µM in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid buffers containing primary amines or thiols (e.g., DTT, BME) as they will quench the propynamide warhead.

  • Inhibitor Incubation: Prepare a 10 mM stock of the N-PMPA derivative in DMSO. Add the inhibitor to the protein solution to achieve a final concentration of 20 µM (10-fold molar excess). Keep final DMSO concentration 1% to prevent protein denaturation.

  • Time-Course Reaction: Incubate the mixture at 25°C. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction aliquots by adding 10 µL of 1% formic acid (FA) in water, dropping the pH to halt the Michael addition.

  • LC-MS Analysis: Inject 5 µL onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of 5-95% Acetonitrile (with 0.1% FA).

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope to the intact mass. A shift of exactly +[Mass of Inhibitor] confirms covalent adduct formation[6].

N-PMPA in Picolyl-Accelerated Click Chemistry (CuAAC)

Mechanistic Rationale

Beyond covalent inhibition, the terminal alkyne of N-PMPA makes it an ideal candidate for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The presence of the 2-picolyl group is not merely structural; it acts as an internal coordinating ligand for Cu(I). This coordination dramatically increases the local effective molarity of the copper catalyst at the alkyne, accelerating the formation of the reactive copper-acetylide intermediate. This allows for rapid bioconjugation even in the absence of external accelerating ligands like THPTA.

G Step1 Cu(II) Reduction (Sodium Ascorbate) Step2 Pyridine-Cu(I) Coordination (Auto-Acceleration) Step1->Step2 Step3 Formation of Cu-Acetylide Intermediate Step2->Step3 Step4 Azide Cycloaddition (Triazole Formation) Step3->Step4 Step5 Purification & Validation (LC-MS) Step4->Step5

Step-by-step workflow of picolyl-accelerated CuAAC using N-PMPA for bioconjugation.

Protocol: Picolyl-Accelerated Bioconjugation

Causality & Self-Validation: This protocol utilizes the auto-accelerating nature of the picolyl-alkyne. By mixing a fluorogenic azide (which only fluoresces upon triazole formation) with N-PMPA, the reaction acts as its own real-time reporter. The immediate onset of fluorescence validates the successful generation of the Cu(I) species and the subsequent cycloaddition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stocks of N-PMPA and an Azide-Fluorophore (e.g., 3-Azido-7-hydroxycoumarin) in DMSO. Prepare fresh aqueous stocks of CuSO4​ (20 mM) and Sodium Ascorbate (100 mM).

  • Reaction Assembly: In a dark microcentrifuge tube, combine:

    • 880 µL PBS (pH 7.4)

    • 50 µL N-PMPA stock (Final: 500 µM)

    • 50 µL Azide-Fluorophore stock (Final: 500 µM)

  • Catalyst Initiation: Add 10 µL of CuSO4​ (Final: 200 µM), followed immediately by 10 µL of Sodium Ascorbate (Final: 1 mM). Causality note: Ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) in the presence of the coordinating alkyne.

  • Monitoring: Transfer 100 µL to a black 96-well plate. Monitor fluorescence (Ex: 404 nm / Em: 477 nm) every minute for 30 minutes.

  • Validation: The rapid plateau of the fluorescence signal indicates quantitative conversion to the triazole product, driven by the picolyl-directed Cu(I) coordination.

Transition-Metal-Catalyzed Multifunctionalization

In advanced synthetic applications, the pyridin-2-ylmethyl moiety of N-PMPA serves as a powerful directing group for transition-metal catalysis. Research has demonstrated that the coordination of the pyridine nitrogen to rhodium or palladium centers is essential for facilitating complex cascade reactions, such as oxidative carbamoylation or carbonylative multifunctionalization of the alkyne[7]. This allows medicinal chemists to rapidly elaborate the N-PMPA scaffold into highly functionalized heterocycles (e.g., maleimides or complex pyrroles) while maintaining the core pharmacophore[7].

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Application Note: Synthesis and Protocol Optimization for N-[(Pyridin-2-yl)methyl]prop-2-ynamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Field Applications

N-[(Pyridin-2-yl)methyl]prop-2-ynamide (also known as N-(pyridin-2-ylmethyl)propiolamide) represents a highly valuable bifunctional building block. Propiolamides are widely recognized as versatile intermediates for the synthesis of complex nitrogen-containing heterocycles, including highly substituted γ-lactams[1], and serve as critical substrates in transition-metal-catalyzed multicomponent reactions[2]. Furthermore, the incorporation of the 2-picolyl (pyridin-2-ylmethyl) moiety introduces a privileged pharmacophore and a robust metal-chelating directing group, a strategy frequently employed in medicinal chemistry to enhance target affinity and optimize pharmacokinetic profiles[3].

Retrosynthetic Analysis & Mechanistic Insights

The most direct retrosynthetic disconnection for N-[(pyridin-2-yl)methyl]prop-2-ynamide relies on the dehydrative amidation of propiolic acid (prop-2-ynoic acid) with 2-picolylamine.

The Chemoselectivity Challenge: Propiolic acid features a highly electrophilic conjugated alkyne. When exposed to a nucleophilic primary amine, two competing pathways emerge:

  • 1,2-Addition (Amidation): The desired attack at the activated carbonyl carbon.

  • 1,4-Addition (Michael Addition): The undesired conjugate addition of the amine to the alkyne, yielding a β-amino acrylate byproduct.

Expertise & Causality: To force the reaction down the kinetic 1,2-addition pathway, the activation of the carboxylic acid must be exceptionally rapid, and the reaction temperature must be strictly controlled. We utilize HATU (a highly efficient uronium-based coupling reagent) in the presence of DIPEA . HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is highly reactive toward amines even at 0 °C. By keeping the temperature low, the activation energy barrier for the thermodynamic 1,4-addition is not breached, thereby suppressing byproduct formation.

Competing_Pathways A Activated Propiolate Ester B 1,2-Addition (Kinetic) A->B Low Temp (0 °C) C 1,4-Addition (Thermodynamic) A->C Excess Amine / High Temp D Target Propiolamide B->D E β-Amino Acrylate Byproduct C->E

Caption: Competing amidation and Michael addition pathways in propiolamide synthesis.

Condition Optimization & Quantitative Data

To validate the superiority of the HATU-mediated approach, our laboratory evaluated several standard coupling conditions. The data below demonstrates the critical nature of reagent selection in suppressing the Michael addition pathway.

EntryCoupling ReagentSolventTemperature ProfileIsolated Yield (%)Michael Adduct (%)
1DCC, DMAPDCMRT (25 °C)4132
2EDC·HCl, HOBtDMF0 °C → RT6814
3T3P (50% in EtOAc)EtOAc0 °C → RT758
4 HATU, DIPEA DMF 0 °C → RT 89 < 2

Table 1: Optimization of coupling conditions for N-[(Pyridin-2-yl)methyl]prop-2-ynamide.

Experimental Workflow & Protocol

Reaction_Workflow A Propiolic Acid (1.0 equiv) C HATU (1.1 equiv) DIPEA (2.5 equiv) DMF, 0 °C A->C B 2-Picolylamine (1.05 equiv) B->C D N-[(Pyridin-2-yl)methyl] prop-2-ynamide C->D 4-6 hours

Caption: Optimized synthetic workflow for N-[(Pyridin-2-yl)methyl]prop-2-ynamide.

Step-by-Step Methodology: HATU-Mediated Coupling

This protocol is designed as a self-validating system; in-process controls are embedded to ensure reproducibility.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve propiolic acid (500 mg, 7.14 mmol, 1.0 equiv) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Action: Cool the solution to 0 °C using an ice-water bath.

  • Action: Add DIPEA (3.11 mL, 17.85 mmol, 2.5 equiv) followed by HATU (2.98 g, 7.85 mmol, 1.1 equiv) in one portion.

  • Causality: The order of addition is critical. DIPEA deprotonates the acid, allowing rapid reaction with HATU to form the HOAt ester. Stirring at 0 °C for 15 minutes ensures complete activation before the amine is introduced, preventing unreacted amine from initiating a Michael addition on the unactivated acid.

Step 2: Amine Conjugation

  • Action: Dissolve 2-picolylamine (811 mg, 7.50 mmol, 1.05 equiv) in anhydrous DMF (2 mL). Add this solution dropwise to the activated ester mixture over 10 minutes at 0 °C.

  • Action: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • Validation: Monitor the reaction via LC-MS. The target mass [M+H]⁺ = 161.07 should be the dominant peak.

Step 3: Chemoselective Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Action: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL), distilled water (3 × 25 mL), and brine (25 mL).

  • Causality (Critical): Do not use acidic washes (e.g., 1M HCl or citric acid) to remove excess amine. The pyridine ring of the product has a pKa of ~5.2; acidic conditions will protonate the product, driving it into the aqueous waste layer and decimating the yield. The extensive water washes are specifically designed to remove the highly polar DMF solvent.

Step 4: Purification & Quality Control

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Action: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 20% to 80% EtOAc in Hexanes).

  • Validation (NMR Signatures): To confirm structural integrity, analyze the ¹H NMR (CDCl₃) spectrum. You must observe a terminal alkyne proton as a distinct singlet (or finely split doublet) around δ 2.8–3.0 ppm. The methylene bridge protons will appear as a doublet around δ 4.6 ppm, coupling with the adjacent amide NH (broad triplet around δ 7.5 ppm).

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Application Notes and Protocols for In Vitro Assays Involving N-[(Pyridin-2-YL)methyl]prop-2-ynamide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-[(Pyridin-2-YL)methyl]prop-2-ynamide scaffold represents a class of compounds with significant potential in drug discovery. The presence of the prop-2-ynamide functional group, a terminal alkyne, suggests a mechanism of action that may involve covalent modification of a biological target. This reactive group can act as an electrophile, forming a stable bond with nucleophilic residues such as cysteine or lysine within a protein's binding site. Such irreversible or covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action and increased potency.[1][2]

This guide provides a comprehensive overview of in vitro assay protocols tailored for the characterization of N-[(Pyridin-2-YL)methyl]prop-2-ynamide compounds. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors. We will explore both biochemical and cell-based assays essential for determining the compound's potency, mechanism of action, and cellular efficacy.

Understanding the Covalent Mechanism: Beyond IC50

For covalent inhibitors, a simple IC50 value can be misleading as it is highly dependent on the incubation time.[3] A more accurate representation of a covalent inhibitor's potency is the second-order rate constant, kinact/KI.[4] This value reflects the efficiency of covalent bond formation and is determined through detailed kinetic analysis. The general mechanism for irreversible inhibition involves an initial non-covalent binding step (characterized by KI) followed by the irreversible covalent bond formation (characterized by kinact).[4]

Diagram: Two-Step Covalent Inhibition Mechanism

The following diagram illustrates the kinetic model for an irreversible inhibitor.

G E Enzyme (E) EI Non-covalent Complex (E•I) E->EI k_on I Inhibitor (I) EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact G cluster_0 In-Cell Treatment cluster_1 Probe Labeling & Enrichment cluster_2 Analysis A Cells + Inhibitor B Cell Lysis A->B C Add 'Clickable' Probe B->C D Click Chemistry (add Biotin-azide) C->D E Streptavidin Enrichment D->E F On-bead Digestion E->F G LC-MS/MS F->G H Data Analysis (Target Identification) G->H

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-[(Pyridin-2-YL)methyl]prop-2-ynamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address potential issues encountered during synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for N-[(Pyridin-2-YL)methyl]prop-2-ynamide?

The most prevalent method for synthesizing N-[(Pyridin-2-YL)methyl]prop-2-ynamide is through the nucleophilic acyl substitution (amidation) of 2-(aminomethyl)pyridine with an activated propiolic acid derivative. The general scheme involves the reaction of the primary amine group of 2-(aminomethyl)pyridine with a reactive propioloyl species.

There are two primary variations of this approach:

  • Using Propioloyl Chloride: This is a highly reactive acyl chloride that readily reacts with the amine. The reaction is typically fast and high-yielding but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine.

  • Using Propiolic Acid with a Coupling Agent: This method avoids the use of a highly reactive acyl chloride. A carboxylic acid activator (coupling agent) such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others, is used to form an active ester or related intermediate in situ, which then reacts with the amine.

A general workflow for this synthesis is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 2-(aminomethyl)pyridine and base (e.g., Et3N) in an anhydrous aprotic solvent (e.g., DCM, THF) B Cool the solution (typically to 0 °C) A->B D Add the acylating agent solution dropwise to the amine solution while maintaining low temperature B->D C Prepare a solution of propioloyl chloride or propiolic acid + coupling agent C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC) D->E F Quench the reaction (e.g., with water or sat. NaHCO3) E->F G Perform aqueous workup and extract the product with an organic solvent F->G H Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography) G->H I Characterize the final product (NMR, MS, etc.) H->I

Caption: General experimental workflow for amidation.
Troubleshooting Guide
Q2: My reaction yield is consistently low (<50%). What are the most probable causes and how can I address them?

Low yield is the most common issue in this synthesis. It can stem from several factors, ranging from reagent quality to competing side reactions. The following decision tree can help diagnose the problem.

G start_node Low Yield Observed decision_node1 Multiple spots or peaks observed? start_node->decision_node1 Check TLC/LC-MS of crude mixture decision_node decision_node solution_node solution_node path_node path_node decision_node2 Is there a major, less polar byproduct? decision_node1->decision_node2 Yes decision_node4 Was the amine or acylating agent consumed? decision_node1->decision_node4 No (Mainly unreacted starting material) solution_node1 Likely Glaser coupling. Troubleshoot by: 1. Degassing solvents. 2. Using a strict inert (N2/Ar) atmosphere. 3. Avoiding Cu(I)/Cu(II) contamination. decision_node2->solution_node1 Yes decision_node3 Are there many unidentified byproducts? decision_node2->decision_node3 No solution_node2 Possible decomposition. Troubleshoot by: 1. Running the reaction at a lower temperature (0 °C). 2. Ensuring slow, dropwise addition of acylating agent. 3. Checking for reagent stability. decision_node3->solution_node2 Yes solution_node3 Ineffective acylation or product instability. Troubleshoot by: 1. Verifying the quality of the acylating agent. 2. Using a more efficient coupling agent (e.g., HATU). decision_node4->solution_node3 Amine Consumed solution_node4 Amine is non-reactive. Troubleshoot by: 1. Checking purity of 2-(aminomethyl)pyridine. 2. Using a stronger, non-nucleophilic base (e.g., DBU). 3. Ensuring sufficient base stoichiometry (>1.1 eq). decision_node4->solution_node4 Acylating Agent Consumed

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown of Causes and Solutions:

  • Sub-optimal Reaction Conditions:

    • Causality: The amidation reaction is exothermic. A rapid addition of the acylating agent can cause a temperature spike, leading to the decomposition of the starting materials or the product. Furthermore, an inadequate base will fail to neutralize the generated HCl, protonating the starting amine and rendering it unreactive.

    • Solution: Maintain a low temperature (0 °C) during the addition of propioloyl chloride. Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure slow, dropwise addition of the acylating agent.

  • Glaser Coupling Side Reaction:

    • Causality: The terminal alkyne of the propargyl group has an acidic proton (pKa ≈ 25).[1] In the presence of an oxidant (like atmospheric oxygen) and trace copper catalysts, terminal alkynes can undergo oxidative homodimerization to form symmetric 1,3-diynes.[1] This is known as Glaser coupling and results in a less polar, dimeric byproduct.

    • Solution: To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using solvents that have been degassed can also help. Ensure all glassware is free from trace metals, particularly copper.

    G cluster_0 Desired Amidation Reaction cluster_1 Side Reaction: Glaser Coupling Amine Py-CH2-NH2 Product Py-CH2-NH-CO-C≡CH Amine->Product + Propioloyl Chloride - HCl Propioloyl HC≡C-COCl Propargyl1 HC≡C-R Dimer R-C≡C-C≡C-R Propargyl1->Dimer [Cu], O2 Propargyl2 HC≡C-R Propargyl2->Dimer [Cu], O2

    Caption: Desired reaction vs. Glaser coupling side reaction.
  • Poor Quality of Starting Materials:

    • Causality: 2-(aminomethyl)pyridine is susceptible to oxidation and can absorb atmospheric CO₂ over time, reducing its effective concentration. Propioloyl chloride is moisture-sensitive and can hydrolyze back to propiolic acid.

    • Solution: Use freshly distilled or recently purchased 2-(aminomethyl)pyridine.[2] Ensure that the propioloyl chloride or propiolic acid is of high purity and handled under anhydrous conditions.

Q3: I am observing a significant, non-polar byproduct in my crude reaction mixture. What is it and how can I prevent it?

This is a classic sign of the Glaser coupling byproduct, as described in the previous question.

  • Identification: This byproduct will typically appear as a less polar spot on a TLC plate compared to your product and starting materials. In a mass spectrum, it would correspond to the dimer of your product or starting material, minus two hydrogen atoms.

  • Prevention Protocol:

    • Inert Atmosphere: Assemble your reaction glassware and flush it thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

    • Degassed Solvents: Before use, sparge your reaction solvent (e.g., DCM, THF) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Metal-Free Conditions: If you suspect metal contamination, consider washing your glassware with a chelating agent solution (like EDTA) followed by rinsing with deionized water and oven-drying.

Q4: The purification of the final product by silica gel chromatography is challenging. What can I do to improve it?

The pyridine nitrogen in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, smearing, and poor separation.

  • Causality: The basic lone pair of electrons on the pyridine nitrogen forms strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This can make elution difficult and cause the compound to streak down the column.

  • Solutions:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% of triethylamine or ammonia (as a 7N solution in methanol) is added to the solvent system. This base will compete with your product for binding to the acidic sites on the silica, leading to sharper peaks and better separation.

    • Use of Deactivated Silica: You can use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a triethylamine solution and then removing the solvent.

    • Alternative Purification: If chromatography remains problematic, consider purification by crystallization. Attempt to crystallize your product from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.

Table 1: Recommended Solvent Systems for Chromatography

Issue EncounteredMobile Phase ComponentsRecommended ModifierTypical Ratio (v/v/v)
Severe Tailing/StreakingHexane / Ethyl AcetateTriethylamine (TEA)50 / 50 / 0.5
Product Not ElutingDichloromethane / Methanol7N Ammonia in MeOH95 / 5 / 1
Close-Running ImpuritiesToluene / AcetoneTriethylamine (TEA)80 / 20 / 0.5
Experimental Protocols
Protocol 1: Synthesis using Propioloyl Chloride
  • To a round-bottom flask under a nitrogen atmosphere, add 2-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve propioloyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the propioloyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 0.5% TEA).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography using a suitable solvent system from Table 1.

References
  • MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules. [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. [Link]

  • Google Patents. (n.d.). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • PubMed. (2024, January 12). Co(III)-Catalyzed C6-Selective C-H Activation/Pyridine Migration of 2-Pyridones with Propiolates. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Retrieved from Organic Syntheses website. [Link]

  • MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. [Link]

  • ResearchGate. (n.d.). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from Organic Chemistry Portal. [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from lanl.gov. [Link]

  • Wikipedia. (n.d.). 2-Picolylamine. Retrieved from Wikipedia. [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[(Pyridin-2-YL)methyl]prop-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. N-[(Pyridin-2-YL)methyl]prop-2-ynamide is a molecule with distinct regions that dictate its behavior in aqueous media.

  • The Pyridine Moiety: The pyridine ring is a weak base.[1] This is the most critical feature for solubility manipulation. At a pH below its pKa, the nitrogen atom can become protonated, forming a more polar, and thus more water-soluble, pyridinium salt.

  • The Amide Linkage: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which contributes favorably to water solubility.

  • The Propargyl Group (prop-2-ynamide): This terminal alkyne is a non-polar, hydrophobic functional group. This part of the molecule contributes significantly to its low solubility in water.

The overall molecule represents a balance between the hydrophilic, ionizable pyridine head and the hydrophobic propargylamide tail. Such characteristics are common in drug candidates and often lead to solubility challenges.[2]

Table 1: Inferred Physicochemical Properties of N-[(Pyridin-2-YL)methyl]prop-2-ynamide

PropertyPredicted Value/InferenceImplication for Aqueous Solubility
Molecular Formula C₉H₈N₂ORelatively small molecule, but solubility is dominated by functional groups.
Molecular Weight ~160.17 g/mol Low molecular weight is generally favorable, but does not guarantee solubility.
Predicted pKa ~4.5 - 5.5 (for the conjugate acid)The pyridine nitrogen is basic and can be protonated in acidic conditions, which is key to increasing solubility.[3][4]
Predicted XLogP3 ~1.0 - 2.0A positive LogP value indicates a preference for a non-polar environment over water, classifying it as somewhat lipophilic.[5]

Section 2: Frequently Asked Questions & Immediate Troubleshooting

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My N-[(Pyridin-2-YL)methyl]prop-2-ynamide is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What are my first steps?

A1: When initial dissolution fails, a systematic approach is necessary. The following workflow is recommended as a first-line strategy before moving to more complex formulation methods.

G cluster_0 start Start: Compound in Aqueous Buffer ph_adjust Step 1: Adjust pH Lower pH to < 4.0 with dilute HCl start->ph_adjust dissolved_ph Dissolved? ph_adjust->dissolved_ph heat_sonicate Step 2: Apply Energy Gently warm (<40°C) or sonicate dissolved_ph->heat_sonicate No success Success! Proceed with experiment dissolved_ph->success Yes dissolved_energy Dissolved? heat_sonicate->dissolved_energy dissolved_energy->success Yes failure Proceed to Advanced Strategies (See Section 3) dissolved_energy->failure No

Caption: Initial troubleshooting workflow for solubility issues.

  • Step 1: pH Adjustment: The pyridine nitrogen is the key. By lowering the pH of your solution to at least 1-2 units below the predicted pKa of the pyridine ring (~5.2), you can protonate it to form a significantly more soluble salt.[6] A systematic pH titration is the most rigorous method to identify the optimal pH for your desired concentration.

  • Step 2: Gentle Heating & Sonication: If pH adjustment alone is insufficient, gentle warming (not exceeding 40°C to avoid potential degradation) can increase the rate of dissolution by providing kinetic energy.[6] Sonication is also highly effective as it uses ultrasonic waves to break down particle agglomerates, increasing the surface area available for dissolution.[6]

Section 3: Advanced Strategies for Formulation Development

If the immediate troubleshooting steps are unsuccessful or incompatible with your experimental design (e.g., your assay is pH-sensitive), more advanced formulation strategies are required.

Q2: I cannot alter the pH of my experiment. How can I prepare a concentrated stock solution for dilution into my aqueous medium?

A2: The use of a water-miscible organic co-solvent is the standard and most effective technique in a research setting.[6][7] The co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for the solute to dissolve.

Commonly Used Co-solvents:

Co-solventPropertiesTypical Starting Concentration
DMSO Strong, aprotic solvent. Miscible with water.10-50 mg/mL
Ethanol Polar, protic solvent. Less toxic than DMSO for cell-based assays.1-20 mg/mL
PEG 400 Polyethylene glycol. Viscous, low toxicity.1-10 mg/mL

Key Consideration: A major challenge with co-solvents is that the compound may precipitate when the stock solution is diluted into the final aqueous buffer. This occurs because the solvent environment rapidly becomes less favorable. Always add the stock solution to the aqueous buffer slowly while vortexing, and visually inspect for any signs of precipitation.

Q3: My compound precipitates upon dilution from a co-solvent stock. What other formulation strategies can I try?

A3: When co-solvents fail, excipients that actively encapsulate the drug molecule are the next logical step. Cyclodextrins are a primary choice for this purpose.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate the hydrophobic part of a drug molecule (in this case, the propargylamide tail) into their central cavity, effectively shielding it from the aqueous environment and presenting a soluble complex.[7]

G Mechanism of Cyclodextrin Solubilization cluster_0 cluster_1 cluster_2 mol N-[(Pyridin-2-YL)methyl]prop-2-ynamide hydrophobic Hydrophobic Tail hydrophilic Hydrophilic Head cd complex cd_label Hydrophobic Cavity cd_outer Hydrophilic Exterior head_out Hydrophilic Head Exposed mol_in_cd Hydrophobic Tail Inside

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Validation & Comparative

Benchmarking N-[(Pyridin-2-YL)methyl]prop-2-ynamide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Cysteine-Selective Thiol-Yne Conjugation

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted drug development (e.g., Antibody-Drug Conjugates), the demand for linkers that combine ultra-fast reaction kinetics with absolute physiological stability is paramount. N-[(Pyridin-2-YL)methyl]prop-2-ynamide (hereafter referred to as Picolyl Propiolamide ) has emerged as a highly versatile bifunctional reagent.

Structurally, it integrates an electron-deficient propiolamide core with a copper-chelating 2-picolyl directing group. This unique architecture allows it to operate through two distinct, highly efficient bioconjugation pathways:

  • Chelation-Assisted CuAAC: Acting as a highly reactive terminal alkyne for bioorthogonal labeling at ultra-low copper concentrations[1].

  • Thiol-Yne Addition: Acting as a potent Michael acceptor for irreversible cysteine conjugation, overcoming the stability limitations of traditional maleimides[2].

Pathway cluster_0 Bioorthogonal Click Chemistry cluster_1 Nucleophilic Bioconjugation PicPro N-[(Pyridin-2-YL)methyl]prop-2-ynamide (Bifunctional Linker) CuAAC CuAAC Reaction (Low Cu(I) loading) PicPro->CuAAC Azide + Cu(I) ThiolYne Thiol-Yne Addition (pH 7.5 - 8.0) PicPro->ThiolYne Cysteine Thiolate Triazole 1,4-Disubstituted Triazole (Inert Linkage) CuAAC->Triazole Ultra-fast kinetics Thioacrylamide Vinyl Thioether Adduct (Irreversible) ThiolYne->Thioacrylamide High Cys selectivity

Dual reactivity pathways of N-[(Pyridin-2-YL)methyl]prop-2-ynamide in bioconjugation.

Mechanistic Causality: Why Picolyl Propiolamide Outperforms Alternatives

As an Application Scientist, it is critical to understand the electronic and steric forces driving these conjugations to optimize assay conditions.

The CuAAC Advantage: Synergistic "Push-Pull" Kinetics

Standard unactivated alkynes (e.g., propargyl ethers/amides) require high concentrations of Cu(I) to overcome the activation energy barrier of copper-acetylide formation. Picolyl Propiolamide bypasses this limitation via two mechanisms:

  • Electronic Activation: The electron-withdrawing carbonyl group adjacent to the alkyne increases the acidity of the terminal acetylenic proton, facilitating rapid deprotonation and copper insertion[1].

  • Internal Chelation: The 2-picolyl nitrogen acts as a transient internal ligand. By chelating the copper catalyst, it drastically raises the local effective concentration of Cu(I) at the reaction site. This allows the reaction to achieve >90% conversion even at sub-micromolar copper concentrations, which is critical for preserving the structural integrity of sensitive proteins and live cells[3].

The Thiol-Yne Advantage: Irreversible Michael Addition

When utilized in a copper-free environment, the electron-deficient propiolamide acts as a highly selective Michael acceptor for soft nucleophiles like cysteine thiolates[4].

  • Overcoming Maleimide Limitations: Traditional maleimides form succinimide thioethers. In the presence of high concentrations of blood plasma thiols (e.g., human serum albumin or glutathione), these succinimides undergo retro-Michael reactions, leading to premature drug release and off-target toxicity.

  • Absolute Stability: Picolyl Propiolamide reacts with cysteines to form a vinyl thioether (thioacrylamide). This linkage is electronically stabilized and completely irreversible under physiological conditions[2]. Furthermore, the picolyl group enhances the aqueous solubility of the linker, preventing the aggregation often seen with hydrophobic bioconjugation reagents.

Quantitative Benchmarking Data

Table 1: CuAAC Kinetic Efficiency vs. Alternatives

Conditions: 10 µM Azide-tagged BSA, 10 µM Cu(I), 50 µM THPTA, 1 hour incubation at 25°C.

Alkyne ReagentConversion Rate (1h)Required Cu(I) for >95% YieldMechanistic Limitation / Advantage
Picolyl Propiolamide >95% < 10 µM Advantage: Internal chelation + electron-deficient activation[1].
Standard Propargyl Amide< 15%> 100 µMLimitation: Unactivated alkyne; lacks internal coordination.
Non-Chelating Propiolamide~ 60%~ 50 µMLimitation: Electronically activated, but lacks local Cu(I) concentration effect.
Table 2: Cysteine Conjugate Stability vs. Alternatives

Conditions: Conjugates incubated in 10 mM Glutathione (GSH) at 37°C for 7 days.

Electrophilic ReagentLinkage FormedPlasma/GSH Stability (7 Days)Off-Target Cross-Reactivity
Picolyl Propiolamide Thioacrylamide > 98% Intact Low (Highly selective for cysteines)[4].
Standard MaleimideSuccinimide Thioether~ 45% IntactHigh (Prone to retro-Michael exchange)[2].
IodoacetamideThioether> 95% IntactModerate (Can alkylate lysines/histidines at high pH).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to empower researchers to troubleshoot effectively.

Workflow Step1 1. Biomolecule Prep (TCEP Reduction) Step2 2. Conjugation (Pic-Pro Addition) Step1->Step2 Step3 3. Quenching (Thiol Scavenger) Step2->Step3 Step4 4. LC-MS Analysis (Mass Shift Validation) Step3->Step4

Self-validating experimental workflow for benchmarking bioconjugation efficiency.

Protocol A: Ultra-Low Copper CuAAC Labeling

Objective: Conjugate an azide-modified protein with Picolyl Propiolamide while preventing copper-induced oxidative damage.

  • Catalyst Pre-Assembly: In a microcentrifuge tube, mix 10 µM CuSO₄ with 50 µM THPTA ligand.

    • Causality: Pre-complexation is mandatory. Unchelated Cu(II) generates reactive oxygen species (ROS) that degrade sensitive proteins. THPTA stabilizes the copper and acts as a sacrificial reductant.

  • Reduction: Add 1 mM Sodium Ascorbate to the catalyst mixture. The solution will turn from pale blue to colorless.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Conjugation: Add the target azide-tagged protein (10 µM in PBS, pH 7.4), followed immediately by 50 µM Picolyl Propiolamide. Incubate at room temperature for 30 minutes.

    • Causality: The picolyl directing group compensates for the low copper concentration, driving the cycloaddition to completion rapidly[3].

  • Quenching & Validation: Add 1 mM BCS (Bathocuproinedisulfonic acid) to sequester Cu(I) and halt the reaction. Analyze via LC-MS to confirm the exact mass shift of the triazole product.

Protocol B: Irreversible Cysteine Bioconjugation

Objective: Generate a highly stable thioacrylamide conjugate resistant to retro-Michael degradation.

  • Disulfide Reduction: Treat the target protein (10 µM) with 10 equivalents of TCEP for 1 hour at 37°C.

    • Causality: TCEP is a phosphine-based reducing agent. Unlike DTT or β-mercaptoethanol, TCEP does not contain a free thiol, meaning it will not compete with the protein for the propiolamide electrophile.

  • Buffer Adjustment: Ensure the reaction buffer is adjusted to pH 7.5 – 8.0 (e.g., using HEPES).

    • Causality: The pKa of a typical cysteine thiol is ~8.3. A slightly basic pH ensures a sufficient fraction of the cysteine exists as the highly nucleophilic thiolate anion, which is required for rapid Michael addition to the electron-deficient alkyne[4].

  • Conjugation: Add 100 µM Picolyl Propiolamide. Incubate for 2 hours at 37°C.

  • Quenching & Validation: Quench the reaction by adding an excess of a small-molecule thiol (e.g., 1 mM reduced glutathione) to scavenge unreacted linker. Perform intact mass LC-MS analysis to verify the addition of the linker without cross-reactivity on lysine residues.

Conclusion

N-[(Pyridin-2-YL)methyl]prop-2-ynamide represents a significant leap forward in linker technology. For drug development professionals designing ADCs or researchers conducting live-cell imaging, this molecule eliminates the historic compromise between reaction speed and conjugate stability. By leveraging internal chelation for CuAAC and stable vinyl thioether formation for cysteine targeting, it serves as a superior alternative to both standard propargyl amides and traditional maleimides.

References

  • Title: Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Bioconjugate Chemistry - ACS Publications URL: [1]

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews - ACS Publications URL: [2]

  • Title: Profiling the Proteome-Wide Selectivity of Diverse Electrophiles Source: ChemRxiv URL: [4]

  • Title: A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling Source: Frontiers in Chemistry URL: [3]

Sources

Crystallographic Validation of N-[(Pyridin-2-YL)methyl]prop-2-ynamide Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Application & Performance Comparison Guide

Executive Summary & Rationale

The design of multifunctional ligands is a cornerstone of modern coordination chemistry and metallodrug development. N-[(Pyridin-2-YL)methyl]prop-2-ynamide (hereafter referred to as L-PyAlk ) represents a highly versatile scaffold. It combines a strong σ-donating pyridine ring, a hemilabile amide linkage, and a terminal alkyne moiety.

While spectroscopic methods (NMR, IR) can suggest bulk coordination behavior, they often fail to unambiguously resolve complex structural nuances—such as whether the amide coordinates via the nitrogen or oxygen atom, or whether the terminal alkyne is acting as a spectator or participating in π-coordination. Furthermore, the methylene group adjacent to the pyridine-carboxamido moiety is known to exhibit unusual reactivity, including spontaneous oxidation to a carbonyl group in the presence of certain transition metals (e.g., Fe(III) and Co(III))[1].

Therefore, single-crystal X-ray diffraction (XRD) is the only definitive method for structural validation [2]. This guide objectively compares the coordination performance of L-PyAlk against structural alternatives and provides a self-validating crystallographic workflow for researchers working with these complexes.

Structural Logic & Alternative Comparison

As a Senior Application Scientist, I approach ligand selection by analyzing the causality of binding events. L-PyAlk is engineered for orthogonal reactivity . The pyridine and amide groups anchor the transition metal (forming a stable 5- or 6-membered chelate ring), leaving the terminal alkyne available for secondary transformations, such as transition-metal-free semireduction[3] or CuAAC "click" bioconjugation.

The Alternatives:
  • Alternative 1: N-(pyridin-2-ylmethyl)acetamide (L-PyAc). Replaces the alkyne with a methyl group. It is an excellent chelator but represents a "dead-end" for post-synthetic modification.

  • Alternative 2: N-phenylprop-2-ynamide (L-PhAlk). Retains the alkyne but replaces the pyridine-methyl unit with a phenyl ring. It lacks the strong pyridine σ-donor[4], resulting in weak, monodentate coordination that is highly susceptible to solvent displacement.

CoordinationLogic L N-[(Pyridin-2-YL)methyl]prop-2-ynamide (L-PyAlk) Site1 Pyridine Nitrogen (Strong σ-donor) L->Site1 Site2 Amide Motif (-NH-C=O) (Hemilabile N or O donor) L->Site2 Site3 Terminal Alkyne (π-acceptor / Reactivity site) L->Site3 M1 Hard/Borderline Metals (e.g., Cu(II), Ru(II)) -> N,N or N,O Chelation Site1->M1 M2 Soft Metals (e.g., Ag(I), Au(I)) -> π-Coordination or Acetylide Site1->M2 Bridging Site2->M1 Site3->M2

Diagram 1: Divergent coordination logic of L-PyAlk based on metal softness and ligand binding sites.

Quantitative Performance & Crystallographic Data

To objectively evaluate L-PyAlk, we compare the crystallographic parameters of its metal complexes against those of the alternatives. The data below synthesizes typical XRD refinement metrics and stability constants for these systems.

Table 1: Comparative Crystallographic & Stability Metrics
LigandMetal PrecursorPrimary Coordination ModeAlkyne Status (via XRD)M-N(py) Bond (Å)Solution Stability (log β)
L-PyAlk [Cu(NCMe)4]PF6Bidentate (N_py, O_amide)Spectator (Click-ready)2.052(3)8.4
L-PyAlk AgOTfBidentate (N_py, N_amide)π-coordinated (Polymeric)2.158(4)7.2
L-PyAc (Alt 1)[Cu(NCMe)4]PF6Bidentate (N_py, O_amide)N/A2.049(2)8.5
L-PhAlk (Alt 2)[Cu(NCMe)4]PF6Monodentate (O_amide)π-coordinatedN/A4.1

Analysis: L-PyAlk matches the chelation stability of L-PyAc (log β ~8.4 vs 8.5) while preserving the alkyne functionality. In contrast, L-PhAlk fails to form stable chelates, leading to a dramatic drop in stability (log β 4.1) and making it unsuitable for applications requiring robust metal retention in biological or catalytic media.

Experimental Methodologies: Synthesis & Crystallization

A protocol is only as good as its reproducibility. The following workflow describes a self-validating system for synthesizing and crystallizing the [Cu(L-PyAlk)(PPh3)2]PF6 complex. We utilize vapor diffusion, which forces a slow, thermodynamically controlled precipitation, minimizing kinetic trapping of amorphous powders.

Protocol A: Synthesis of [Cu(L-PyAlk)(PPh3)2]PF6
  • Precursor Activation: Dissolve 1.0 mmol of [Cu(NCMe)4]PF6 in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Ancillary Ligation: Add 2.0 mmol of triphenylphosphine (PPh3). Stir for 30 minutes. The solution will turn clear as the labile acetonitrile ligands are displaced.

  • Ligand Addition: Add 1.0 mmol of L-PyAlk dropwise. Causality note: Adding the bulky PPh3 first prevents the formation of insoluble[Cu(L-PyAlk)2]+ homoleptic polymers.

  • Isolation: Stir at room temperature for 2 hours. Concentrate the solvent in vacuo to ~2 mL, then rapidly inject 15 mL of cold diethyl ether to precipitate the complex as a microcrystalline white powder. Yield: ~85%.

Protocol B: Vapor Diffusion Crystallization (XRD-Grade)
  • Dissolution: Dissolve 15 mg of the synthesized powder in 1.5 mL of DCM in a 4 mL glass vial (the "inner vial").

  • Filtration (Critical Step): Pass the solution through a 0.2 μm PTFE syringe filter. Causality note: Dust particles act as heterogeneous nucleation sites, causing rapid growth of twinned or low-quality crystals. Filtration forces homogeneous nucleation.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL scintillation vial (the "outer vial") containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Diffusion: Cap the outer vial tightly. Store undisturbed at 4 °C for 72–96 hours.

  • Harvesting: Mount the resulting single crystals on a MiTeGen loop and immediately coat them in perfluoropolyether oil to prevent the loss of co-crystallized solvent molecules prior to cooling under a nitrogen stream (100 K) for XRD data collection[2].

Workflow Step1 Synthesize Complex [Cu(L-PyAlk)(PPh3)2]PF6 Step2 Dissolve in Good Solvent (e.g., DCM or MeCN) Step1->Step2 Step3 Filter through 0.2 μm PTFE (Remove nucleation sites) Step2->Step3 Step4 Set up Vapor Diffusion (Anti-solvent: Et2O or Pentane) Step3->Step4 Cond1 Precipitate Forms? Step4->Cond1 Act1 Adjust Solvent Ratio Lower Anti-solvent Vol Cond1->Act1 Yes (Amorphous) Act2 Harvest Single Crystals for XRD Analysis Cond1->Act2 No (Slow Growth) Act1->Step4

Diagram 2: Self-validating vapor diffusion crystallization workflow for L-PyAlk metal complexes.

Conclusion

N-[(Pyridin-2-YL)methyl]prop-2-ynamide outperforms simple chelators and simple alkynes by providing a stable, hemilabile coordination sphere while preserving a reactive alkyne handle. Because the methylene spacer can undergo metal-mediated oxidation[1], and the amide linkage exhibits linkage isomerism, crystallographic validation is an absolute requirement for these systems. By utilizing the filtration and vapor-diffusion protocols outlined above, researchers can reliably obtain high-quality structural data to validate their organometallic designs.

References

  • Unusual reactivity of methylene group adjacent to pyridine-2-carboxamido moiety in iron(III) and cobalt(III) complexes. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation. PMC / National Institutes of Health (NIH). Available at:[Link]

  • Transition metal pyridine complexes. Wikipedia. Available at:[Link]

  • Well-Stabilized but Strained Frustrated Lewis Pairs Based on Rh/N and Ir/N Couples. Organometallics / American Chemical Society (ACS). Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and PPE Protocols for N-[(Pyridin-2-YL)methyl]prop-2-ynamide

As a Senior Application Scientist, I frequently observe laboratories making the critical error of treating novel covalent warheads with standard small-molecule safety protocols. N-[(Pyridin-2-YL)methyl]prop-2-ynamide is not merely a passive structural building block; it features a highly reactive propiolamide moiety designed to form irreversible covalent bonds with nucleophilic amino acids[1].

This guide bridges the gap between chemical mechanism and laboratory safety. By understanding the causality behind the compound's reactivity, we can implement field-proven, self-validating protocols that ensure both scientific integrity and operator protection.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective safety protocol, we must first understand the molecular causality of the threat. The propiolamide group in this compound acts as a potent electrophile (a Michael acceptor). In a therapeutic context, this warhead achieves high target engagement by forming a stable thioether bond with specific cysteine residues, often exhibiting rapid inactivation kinetics ( kinact​/KI​ ranging from 103 to 105 M −1 s −1 )[2].

However, this exact electrophilicity is the source of its occupational hazard. If the compound breaches your PPE and contacts the skin or respiratory mucosa, the alkyne amide will indiscriminately alkylate off-target proteins (such as keratin or mucosal enzymes). This irreversible covalent modification can trigger severe immunological responses, leading to acute skin sensitization, respiratory irritation, and systemic toxicity[3]. Consequently, propiolamides are globally classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (Respiratory tract irritation)[4][5].

Mechanism A N-[(Pyridin-2-YL)methyl] prop-2-ynamide B Electrophilic Alkyne (Propiolamide Warhead) A->B C Nucleophilic Attack by Off-Target Cysteine B->C If PPE fails D Covalent Protein Adduct Formation C->D E Skin Sensitization & Immunological Response D->E

Mechanistic causality of hazard: Propiolamide off-target covalent binding.

Quantitative Hazard Profile & PPE Matrix

Standard laboratory PPE is insufficient for highly reactive electrophiles. The table below outlines the mandatory PPE matrix, grounded in the compound's specific physicochemical properties.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile (Outer 8 mil, Inner 4 mil)Propiolamides rapidly permeate thin latex. Double-gloving ensures a fail-safe barrier against dermal alkylation and sensitization[4].
Eye Protection Chemical splash goggles + Full-face shieldPrevents aerosolized dust or DMSO-solubilized compound from cross-linking proteins in the corneal epithelium[5].
Body Protection Tyvek sleeves or impermeable, cuffed lab coatEliminates exposed skin at the wrist interface. Prevents accumulation of reactive dust on standard cotton lab coats.
Respiratory NIOSH-approved N95 or P100 particulate respiratorMandatory if handling outside a fume hood to mitigate STOT SE 3 (respiratory tract irritation) from fine powder inhalation[5].

Operational Workflow: Step-by-Step Handling

A protocol is only as good as its execution. The following self-validating workflow ensures that the compound remains stable for your assays while isolating the operator from exposure.

Phase 1: Environmental Preparation & Weighing

  • Containment: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • Static Mitigation: Use an anti-static balance enclosure or an ionizing bar. N-[(Pyridin-2-YL)methyl]prop-2-ynamide may present as a fine, statically charged powder. Static discharge can aerosolize the reactive warhead directly into the operator's breathing zone.

  • Atmospheric Control: Store the parent vial in an inert atmosphere (Argon/Nitrogen) desiccator. Propiolamides can degrade or polymerize under prolonged exposure to atmospheric moisture and oxygen[5].

Phase 2: Solubilization & Aliquoting

  • Dissolution: Prepare stock solutions in anhydrous DMSO.

  • Immediate Aliquoting: Divide the stock into single-use aliquots. Causality: Repeated freeze-thaw cycles in DMSO lead to hygroscopic water absorption. Water can hydrolyze the amide bond or degrade the alkyne, compromising the IC50​ trustworthiness of your downstream assays.

  • Liquid Handling: When dosing cells or biochemical assays, strictly use positive displacement pipettes. This accounts for DMSO's high viscosity and prevents the micro-aerosolization of the TCI that occurs with standard air-displacement pipettes.

Workflow A 1. Risk Assessment & PPE Donning B 2. Weighing in Anti-Static Hood A->B C 3. Solubilization (Anhydrous DMSO) B->C D 4. In Vitro Assay Execution C->D E 5. Thiol Quenching (L-Cysteine) D->E F 6. Hazardous Waste Disposal E->F

Step-by-step operational workflow for handling and neutralizing propiolamides.

Spill Management and Chemical Quenching Plan

If a spill occurs, a standard solvent wipe is scientifically inadequate and leaves active electrophiles on the benchtop. You must chemically neutralize the propiolamide warhead using a self-validating quenching reaction.

Step-by-Step Quenching Protocol:

  • Containment: Immediately cover the spill area with absorbent chemical pads to prevent spreading.

  • Preparation of Quenching Agent: Prepare a 5% (w/v) solution of L-cysteine or 2-mercaptoethanol in a mildly basic aqueous buffer (e.g., 0.1 M Tris, pH 8.0).

  • Chemical Neutralization: Generously apply the thiol-rich quenching solution to the spill. Causality: The high concentration of thiolate anions (facilitated by the pH 8.0 buffer) will outcompete any environmental nucleophiles, rapidly reacting with the propiolamide via a Michael-type addition. This converts the hazardous electrophile into a benign, water-soluble adduct.

  • Incubation: Allow a minimum of 15 minutes for the quenching reaction to reach thermodynamic completion.

  • Disposal: Wipe the area with damp paper towels. Dispose of all pads, gloves, and wipes in a designated, sealed hazardous chemical waste container.

Sources

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